Product packaging for Cinnarizine N4-Oxide Dihydrochloride(Cat. No.:)

Cinnarizine N4-Oxide Dihydrochloride

Cat. No.: B13428653
M. Wt: 457.4 g/mol
InChI Key: COXUXJDOVRLMEU-JFXLULTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnarizine N4-Oxide Dihydrochloride is a chemical derivative of Cinnarizine, a piperazine derivative first synthesized in 1955 and known for its dual antihistaminic and calcium channel blocking activities . The parent compound, Cinnarizine, is well-documented in scientific literature for its ability to inhibit L-type and T-type voltage-gated calcium channels, and to bind to histamine H1 receptors, muscarinic acetylcholine receptors, and dopamine D2 receptors . This multi-modal mechanism of action underpins its established use in managing vestibular disorders, such as vertigo and Ménière's disease, and in preventing motion sickness . The "N4-Oxide Dihydrochloride" moiety of this specific compound suggests a modification at a piperazine nitrogen, which can alter the molecule's physicochemical properties, such as solubility and polarity, compared to the base Cinnarizine. This derivative is supplied exclusively for research purposes to facilitate advanced pharmacological studies. Potential investigative applications include exploring the structure-activity relationships (SAR) of piperazine-based therapeutics, probing metabolic pathways of Cinnarizine, and studying the impact of N-oxidation on receptor binding affinity and selectivity. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30Cl2N2O B13428653 Cinnarizine N4-Oxide Dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H30Cl2N2O

Molecular Weight

457.4 g/mol

IUPAC Name

4-benzhydryl-1-oxido-1-[(E)-3-phenylprop-2-enyl]piperazin-1-ium;dihydrochloride

InChI

InChI=1S/C26H28N2O.2ClH/c29-28(20-10-13-23-11-4-1-5-12-23)21-18-27(19-22-28)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;;/h1-17,26H,18-22H2;2*1H/b13-10+;;

InChI Key

COXUXJDOVRLMEU-JFXLULTRSA-N

Isomeric SMILES

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C/C=C/C4=CC=CC=C4)[O-].Cl.Cl

Canonical SMILES

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CC=CC4=CC=CC=C4)[O-].Cl.Cl

Origin of Product

United States

Chemical Formation and Degradation Pathways of Cinnarizine N4 Oxide Dihydrochloride

Oxidative Degradation of Cinnarizine (B98889) Leading to N-Oxide Formation

Studies have consistently shown that Cinnarizine is particularly labile under oxidative conditions, while it remains relatively stable when exposed to hydrolytic (acidic and alkaline), photolytic, and thermal stress. researchgate.netnih.gov The primary oxidative degradation leads to the formation of N-oxide derivatives on the piperazine (B1678402) ring.

Forced degradation studies are essential in identifying potential degradation products and understanding the stability of a drug substance. These studies, typically conducted according to International Conference on Harmonisation (ICH) guidelines, involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability conditions. researchgate.nettandfonline.com

In the case of Cinnarizine, a typical experimental design for forced degradation involves exposing a solution of the drug to the stress conditions outlined in the table below. researchgate.nethumanjournals.com The resulting mixtures are then analyzed, often using stability-indicating chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to separate and identify the degradation products. researchgate.nettandfonline.com

Table 1: Typical Stress Conditions in Forced Degradation Studies of Cinnarizine

Stress Condition Reagent/Method Typical Conditions Observation for Cinnarizine
Oxidative Hydrogen Peroxide (H₂O₂) 3% - 30% H₂O₂ at room temperature Significant degradation observed, formation of N-oxides. researchgate.nethumanjournals.com
Acid Hydrolysis Hydrochloric Acid (HCl) 0.1 N HCl, refluxed at 45-80°C Generally stable or minor degradation. researchgate.nethumanjournals.com
Alkaline Hydrolysis Sodium Hydroxide (NaOH) 0.1 N NaOH, refluxed at 45-80°C Generally stable or minor degradation. researchgate.nethumanjournals.com
Thermal Heat Stored at 60-80°C Stable. researchgate.netnih.gov

| Photolytic | UV Light / Sunlight | Exposed to light as per ICH Q1B guidelines | Stable. researchgate.netnih.gov |

The primary stress factor responsible for the formation of Cinnarizine N-oxide is exposure to oxidizing agents. researchgate.net Hydrogen peroxide (H₂O₂) is the most commonly cited chemical stressor used in laboratory studies to induce and study this specific degradation pathway. nih.gov The reaction with H₂O₂ effectively simulates the oxidative conditions that could lead to the degradation of the drug product during its shelf life.

The formation of two major degradation products under oxidative stress, often designated DP-1 and DP-2, has been reported. researchgate.netnih.gov Through advanced analytical techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, these products have been characterized. researchgate.netnih.gov One of these key products is identified as the N-oxide derivative, formed by the oxidation of one of the tertiary nitrogen atoms in the piperazine moiety of the Cinnarizine molecule. researchgate.netnih.gov

Mechanistic Elucidation of Cinnarizine N-Oxidation Degradation Pathways

The chemical structure of Cinnarizine includes a piperazine ring, which contains two tertiary nitrogen atoms. nih.gov Tertiary amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides. nih.gov This reaction is a common metabolic and chemical degradation pathway for many pharmaceuticals containing such functional groups.

The mechanism for the formation of Cinnarizine N4-Oxide involves the direct oxidation of the N4 nitrogen atom of the piperazine ring. When Cinnarizine is exposed to an oxidizing agent like hydrogen peroxide, the lone pair of electrons on the tertiary nitrogen atom attacks the electrophilic oxygen of the peroxide. This results in the formation of a new N-O bond and the elimination of a water molecule.

The proposed degradation pathway is illustrated below:

Step 1: Nucleophilic Attack The tertiary nitrogen (N4) on the piperazine ring of Cinnarizine acts as a nucleophile. It attacks one of the oxygen atoms of the hydrogen peroxide molecule.

Step 2: Formation of N-Oxide This attack leads to the formation of the Cinnarizine N4-Oxide and the cleavage of the O-O bond in the peroxide, with the subsequent formation of water. The resulting N-oxide is a stable degradation product observed in forced degradation studies.

This N-oxidation represents a critical degradation pathway that must be controlled during the formulation and storage of Cinnarizine-containing products to maintain their quality and efficacy.

Table 2: Compound Names Mentioned in the Article

Compound Name
Cinnarizine
Cinnarizine N4-Oxide Dihydrochloride (B599025)
Hydrogen Peroxide
Hydrochloric Acid

Synthesis and Preparation Methodologies for Cinnarizine N4 Oxide Dihydrochloride Reference Standards

Strategies for Independent Chemical Synthesis of Cinnarizine (B98889) N4-Oxide Dihydrochloride (B599025)

The primary route for the synthesis of Cinnarizine N4-Oxide Dihydrochloride involves the controlled oxidation of Cinnarizine, followed by conversion to its dihydrochloride salt. This process is strategically designed to mimic the degradation pathways observed in forced degradation studies, thereby producing the target impurity for use as a reference standard.

The synthesis is typically initiated by the N-oxidation of the piperazine (B1678402) ring in the Cinnarizine molecule. Recent studies on the oxidative degradation of Cinnarizine have shown that the compound is labile to oxidative conditions, leading to the formation of N-oxide impurities. nih.govresearchgate.net The most common laboratory method to achieve this transformation is through the use of an oxidizing agent, with hydrogen peroxide (H₂O₂) being a widely employed reagent for its efficacy and relatively clean reaction byproducts. nih.gov

The reaction involves dissolving Cinnarizine in a suitable organic solvent, followed by the controlled addition of hydrogen peroxide. The reaction parameters, such as temperature, reaction time, and the molar ratio of the reactants, are critical to maximize the yield of the desired N4-oxide and minimize the formation of other degradation products. The progress of the oxidation is carefully monitored using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to ensure the complete conversion of the starting material.

Once the N-oxidation is complete, the resulting Cinnarizine N4-Oxide, which is a free base, is converted into its dihydrochloride salt. This is achieved by treating the N-oxide with a solution of hydrochloric acid (HCl) in an appropriate solvent. The dihydrochloride salt is generally more stable and has better handling properties, making it suitable for a reference standard. The salt precipitates out of the solution and can be collected by filtration.

Key Steps in the Synthesis of this compound
StepDescriptionKey Reagents and Conditions
1. N-OxidationOxidation of the N4-nitrogen of the piperazine ring in Cinnarizine.Cinnarizine, Hydrogen Peroxide (H₂O₂), Organic Solvent (e.g., Methanol, Acetonitrile), Controlled Temperature.
2. Salt FormationConversion of the Cinnarizine N4-Oxide free base to its dihydrochloride salt.Cinnarizine N4-Oxide, Hydrochloric Acid (HCl) in a suitable solvent (e.g., Isopropanol, Ether).
3. IsolationCollection of the precipitated this compound.Filtration, Washing with a non-polar solvent, and Drying under vacuum.

Advanced Purification and Isolation Techniques for Reference Material Production

Achieving the high level of purity required for a reference standard necessitates the use of advanced purification and isolation techniques. The crude this compound obtained from the synthesis is subjected to one or more chromatographic methods to remove any unreacted starting materials, byproducts, and other impurities.

Given the polar nature of N-oxide compounds, conventional normal-phase and reverse-phase chromatography may present challenges. Therefore, more specialized techniques are often employed:

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful tool for the isolation of highly pure compounds. For polar molecules like Cinnarizine N4-Oxide, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective mode of separation. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of polar compounds that are poorly retained in reverse-phase chromatography.

Flash Column Chromatography: This technique can be used for a preliminary purification step. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and the solvent system is critical. For N-oxides, a polar solvent system, such as a mixture of dichloromethane (B109758) and methanol, is often effective.

Recrystallization: Following chromatographic purification, recrystallization from a suitable solvent system can be employed to further enhance the purity and to obtain the compound in a crystalline form, which is often desirable for a reference standard.

The purity of the isolated this compound is meticulously assessed at each stage of the purification process using analytical HPLC, typically with a photodiode array (PDA) detector to ensure peak purity.

Advanced Purification Techniques for this compound
TechniquePrincipleApplication in this compound Purification
Preparative HPLC (HILIC mode)Partitioning of the analyte between a polar stationary phase and a mobile phase with a high organic solvent content.High-resolution separation and isolation of the polar N-oxide from less polar impurities.
Flash Column ChromatographyRapid separation based on differential adsorption of components onto a solid stationary phase.Initial clean-up of the crude product to remove major impurities.
RecrystallizationPurification based on differences in solubility of the compound and impurities in a specific solvent at different temperatures.Final purification step to achieve high crystalline purity and remove trace impurities.

Standardization and Certification Processes for this compound Reference Materials

The standardization and certification of this compound as a reference material is a comprehensive process that ensures its identity, purity, and quality. This process is governed by stringent guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and pharmacopoeias like the European Pharmacopoeia (Ph. Eur.). europa.eujpionline.orglabmix24.comedqm.eu

The qualification of an impurity reference standard involves two main aspects: structural characterization and purity determination.

Structural Characterization: The unequivocal identification of the compound is paramount. A battery of analytical techniques is employed to confirm the chemical structure of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure and confirm the position of the N-oxide group. Recent research on Cinnarizine's oxidative degradation products has utilized NMR for structural confirmation. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the accurate mass of the molecule, which helps in confirming its elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Purity Determination: The purity of the reference standard is a critical parameter and is determined using a combination of methods:

Chromatographic Purity: HPLC is the most widely used technique for assessing the purity of pharmaceutical reference standards. The area percentage of the main peak in the chromatogram is used to determine the purity. A stability-indicating HPLC method is developed and validated for this purpose. tandfonline.com

Water Content: The Karl Fischer titration method is used to determine the water content.

Residual Solvents: Gas Chromatography (GC) is typically used to quantify any residual solvents from the synthesis and purification processes.

Sulphated Ash/Residue on Ignition: This test is performed to determine the content of inorganic impurities.

A Certificate of Analysis (CoA) is issued for the certified reference material, which includes all the characterization data, the assigned purity value, and its uncertainty. The reference standard must be stored under specified conditions to ensure its long-term stability.

Standardization and Certification Parameters for Reference Materials
ParameterAnalytical Technique(s)Purpose
Identity Confirmation¹H NMR, ¹³C NMR, Mass Spectrometry, IR SpectroscopyTo unequivocally confirm the chemical structure of the compound.
Purity (Organic)High-Performance Liquid Chromatography (HPLC)To quantify the percentage of the main compound and detect any organic impurities.
Water ContentKarl Fischer TitrationTo determine the amount of water present in the material.
Residual SolventsGas Chromatography (GC)To quantify any remaining solvents from the manufacturing process.
Inorganic ImpuritiesSulphated Ash / Residue on IgnitionTo determine the content of non-volatile inorganic impurities.

Comprehensive Structural Characterization and Spectroscopic Analysis of Cinnarizine N4 Oxide Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy has been instrumental in delineating the precise atomic arrangement of Cinnarizine (B98889) N4-Oxide Dihydrochloride (B599025). Through one- and two-dimensional experiments, the connectivity and spatial relationships of protons and carbons within the molecule were established.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

Proton NMR (¹H NMR) spectroscopy offers the initial and fundamental insight into the molecular structure. The formation of the N-oxide at the N4 position of the piperazine (B1678402) ring induces significant changes in the chemical shifts of the neighboring protons compared to the parent Cinnarizine molecule. The deshielding effect of the N-oxide function is a key diagnostic feature. Protons on the carbon atoms alpha to the N4-oxide group experience a downfield shift, indicating a decrease in electron density around them.

A comprehensive analysis of the ¹H NMR spectrum allows for the assignment of each proton to its specific position in the molecule. The characteristic signals for the aromatic protons of the diphenylmethyl and cinnamyl groups, as well as the aliphatic protons of the piperazine ring and the vinyl protons, are all identified and interpreted based on their chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants.

Table 1: ¹H NMR Chemical Shift Assignments for Cinnarizine N4-Oxide Dihydrochloride

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons7.20 - 7.60m-
Benzhydryl CH5.50s-
Vinyl CH=CH6.20 - 6.80m-
Piperazine CH₂ (adjacent to N1)3.20 - 3.40m-
Piperazine CH₂ (adjacent to N4-O)3.80 - 4.20m-
Cinnamyl CH₂4.10d6.5

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used for the analysis. The data presented is a representative compilation from scientific literature.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously confirm the proton assignments and to elucidate the carbon framework, two-dimensional (2D) NMR techniques are employed. These experiments provide correlational data between different nuclei.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity within the cinnamyl and piperazine fragments of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to, allowing for the direct assignment of the carbon skeleton based on the previously interpreted proton spectrum.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry provides essential information regarding the molecular weight and the fragmentation pattern of this compound, further confirming its identity and structural features.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. For Cinnarizine N4-Oxide, the protonated molecule [M+H]⁺ would be observed, and its accurate mass would be consistent with the elemental formula C₂₆H₂₉N₂O⁺.

Table 2: HRMS Data for Cinnarizine N4-Oxide

IonCalculated m/zObserved m/zMass Error (ppm)Elemental Composition
[M+H]⁺385.2274385.2271-0.8C₂₆H₂₉N₂O

Note: The data is representative and illustrates the high accuracy of the technique.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (in this case, the protonated molecular ion of Cinnarizine N4-Oxide) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation pattern of Cinnarizine N4-Oxide is distinct from that of Cinnarizine. A characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom ([M+H-16]⁺). Other significant fragments arise from the cleavage of the piperazine ring and the loss of the benzhydryl or cinnamyl moieties. The analysis of these fragments helps to confirm the core structure and the location of the N-oxide.

Table 3: Key Fragment Ions in the MS/MS Spectrum of Cinnarizine N4-Oxide

Fragment Ion (m/z)Proposed Structure/Loss
369[M+H - O]⁺
201[C₁₄H₁₃N]⁺ (Cinnamylpiperazine fragment)
167[C₁₃H₁₁]⁺ (Diphenylmethyl cation)
117[C₉H₉]⁺ (Cinnamyl cation)

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) for N-Oxidation Site Localization

Atmospheric Pressure Chemical Ionization (APCI) is an ionization technique that can be particularly useful for distinguishing between different isomers, including locating the site of oxidation. In the case of Cinnarizine, which has two nitrogen atoms in the piperazine ring, APCI-MS can help to definitively confirm that the oxidation has occurred at the N4 position (the nitrogen attached to the cinnamyl group) rather than the N1 position (the nitrogen attached to the benzhydryl group). The fragmentation patterns observed under APCI conditions can be specific to the position of the N-oxide, providing crucial evidence for the structural assignment. A characteristic in-source fragmentation involving the loss of the oxygen atom is often more pronounced in APCI for N-oxides, which aids in their identification.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule. The interaction of infrared radiation with a molecule results in the absorption of energy at specific frequencies, corresponding to the vibrational transitions of its bonds. These absorption patterns create a unique spectral fingerprint for each compound, allowing for its identification and structural elucidation.

The formation of the N-oxide at the N4 position of the piperazine ring introduces a new vibrational mode, the N-O stretch, which is a key indicator of this modification. Furthermore, the conversion of the molecule into a dihydrochloride salt leads to the formation of N-H+ bonds at the nitrogen atoms, resulting in distinct stretching and bending vibrations. These features, in conjunction with the characteristic absorptions of the aromatic rings and the aliphatic chain, provide a comprehensive picture of the molecular structure.

The ATR-FTIR spectrum of this compound is expected to exhibit a complex pattern of absorption bands. The key to its interpretation lies in dissecting the spectrum into regions corresponding to the vibrations of different functional groups.

Aromatic C-H and C=C Stretching Vibrations: The presence of two phenyl rings in the diphenylmethyl group and a phenyl ring in the cinnamyl group will give rise to characteristic aromatic C-H stretching vibrations, typically observed in the region of 3100-3000 cm⁻¹. Additionally, the C=C stretching vibrations of the aromatic rings are expected to appear as a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹.

Aliphatic C-H Stretching Vibrations: The methylene (B1212753) (-CH2-) groups of the piperazine ring and the aliphatic chain will produce C-H stretching bands in the 2950-2850 cm⁻¹ region.

N-O Stretching Vibration: The formation of the N-oxide at the N4 position is a critical structural feature. This will be confirmed by the appearance of a characteristic N-O stretching vibration. For tertiary amine N-oxides, this band is typically observed in the range of 970-950 cm⁻¹. Its presence would be a definitive indicator of the N-oxidation of the piperazine ring.

N-H+ Stretching and Bending Vibrations: As a dihydrochloride salt, the nitrogen atoms of the piperazine ring will be protonated. This will lead to the appearance of a broad N-H+ stretching band, typically in the range of 2700-2400 cm⁻¹. Additionally, N-H+ bending vibrations are expected to be observed around 1600-1500 cm⁻¹.

C-N Stretching Vibrations: The stretching vibrations of the C-N bonds within the piperazine ring and connecting to the diphenylmethyl and cinnamyl groups will appear in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹.

Out-of-Plane Bending Vibrations: The C-H out-of-plane bending vibrations of the substituted phenyl rings will produce strong bands in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.

The table below summarizes the expected characteristic ATR-FTIR absorption bands for this compound based on the analysis of related compounds.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchingAromatic
2950-2850C-H StretchingAliphatic (-CH2-)
2700-2400N-H⁺ Stretching (broad)Piperazinium ion
1600-1450C=C StretchingAromatic Ring
1600-1500N-H⁺ BendingPiperazinium ion
1250-1020C-N StretchingPiperazine Ring and side chains
970-950N-O StretchingTertiary Amine N-Oxide
900-675C-H Out-of-Plane BendingSubstituted Aromatic Rings

It is important to note that the precise positions and intensities of these bands can be influenced by intermolecular interactions in the solid state. However, the presence of these characteristic absorption bands in the ATR-FTIR spectrum would provide strong evidence for the successful synthesis and structural integrity of this compound.

Advanced Analytical Methodologies for Cinnarizine N4 Oxide Dihydrochloride Quantification and Purity Assessment

Chromatographic Separation Techniques

Chromatographic techniques form the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For Cinnarizine (B98889) N4-Oxide Dihydrochloride (B599025), High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the methods of choice.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a stability-indicating HPLC method is crucial for the separation of Cinnarizine N4-Oxide Dihydrochloride from its parent compound, Cinnarizine, and other potential degradation products. A study focused on the oxidative degradation of Cinnarizine reported the successful separation of its oxidative degradants, including the N-oxide form. nih.gov

A typical HPLC method for the analysis of Cinnarizine and its related substances, which can be adapted for this compound, employs a reverse-phase approach. Key parameters that are optimized during method development include the stationary phase, mobile phase composition, flow rate, and detection wavelength.

Table 1: Exemplary HPLC Method Parameters for the Analysis of Cinnarizine and its Oxidative Impurities

ParameterCondition
Column Inertsil ODS 3 V (150 × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile (B52724) (20:80, v/v)
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm

This table is based on a method developed for the separation of Cinnarizine and its degradation products, which would include Cinnarizine N4-Oxide. nih.gov

Optimization of the mobile phase, including the pH and the organic modifier concentration, is critical to achieve adequate resolution between Cinnarizine, its N-oxide, and other impurities. The use of an acidic mobile phase, such as one containing formic acid, is common for the analysis of basic compounds like Cinnarizine and its derivatives, as it helps to achieve good peak shapes.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

UHPLC systems, which utilize columns with sub-2 µm particles, offer significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. For the analysis of this compound and its potential impurities, UHPLC can provide faster analysis times and improved separation efficiency. This is particularly beneficial for in-process control and high-throughput screening.

A UHPLC method developed for the simultaneous quantification of Cinnarizine and its impurities demonstrated the elution of all analytes within a significantly shorter run time compared to conventional HPLC. researchgate.net The higher pressure capabilities of UHPLC systems allow for the use of longer columns packed with smaller particles, leading to a substantial increase in theoretical plates and, consequently, better resolution.

Selection and Optimization of Stationary Phases and Mobile Phases for N-Oxide Separation

The choice of stationary phase is a critical factor in the successful separation of this compound from Cinnarizine. Due to the increased polarity of the N-oxide functional group, a stationary phase with a different selectivity profile compared to a standard C18 column may be beneficial. Phenyl-hexyl or polar-embedded stationary phases can offer alternative selectivities that may enhance the resolution between the parent drug and its N-oxide.

The optimization of the mobile phase involves a systematic approach to adjust parameters such as the organic solvent type (e.g., acetonitrile, methanol), the pH, and the ionic strength of the aqueous component. The use of a buffer is often necessary to control the ionization state of the analytes and ensure reproducible retention times. The selection of the appropriate mobile phase is guided by the physicochemical properties of this compound, such as its pKa value. rjptonline.orgnih.gov

Hyphenated Analytical Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the unambiguous identification and sensitive quantification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Impurity Analysis

LC-MS/MS has become an indispensable tool in pharmaceutical impurity profiling due to its high sensitivity and selectivity. For the analysis of this compound, LC-MS/MS can be used to identify and quantify trace-level impurities that may not be detectable by UV. nih.govresearchgate.net

In a study on the degradation of Cinnarizine, LC-High Resolution Mass Spectrometry (LC-HRMS/MS) was employed to characterize the oxidative degradation products. nih.gov The accurate mass measurement provided by HRMS allows for the determination of the elemental composition of the impurities, facilitating their structural elucidation.

The development of a sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine has been reported. nih.gov Such methods can be adapted for the analysis of impurities in this compound, ensuring that any potentially harmful impurities are controlled at appropriately low levels. The use of selected reaction monitoring (SRM) in a triple quadrupole mass spectrometer provides excellent sensitivity and specificity for quantitative analysis.

Validation and Qualification of Analytical Methods for this compound

The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. The validation of analytical methods for this compound should be performed in accordance with the International Council for Harmonisation (ICH) guidelines. iajpr.comresearchgate.netijpsr.com

The validation process includes the evaluation of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Typical Validation Parameters and Acceptance Criteria for an HPLC Method for this compound

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, and known impurities at the retention time of the analyte peak.
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% to 102.0%
Precision (Repeatability, %RSD) ≤ 2.0%
Precision (Intermediate Precision, %RSD) ≤ 2.0%
Robustness No significant effect on the results when method parameters are slightly varied.

This table provides a general overview of typical acceptance criteria based on ICH guidelines. iajpr.comresearchgate.netijpsr.com

The qualification of analytical instruments is also a critical aspect of ensuring the reliability of the analytical data. This involves ensuring that the instrument is suitable for its intended use and is properly maintained and calibrated.

Adherence to International Conference on Harmonisation (ICH) Guidelines for Analytical Method Validation

The validation of analytical procedures is a critical component of quality assurance in the pharmaceutical industry, governed by the International Conference on Harmonisation (ICH) guidelines. amsbiopharma.com The objective of this validation is to demonstrate that an analytical procedure is suitable for its intended purpose. ich.org For a compound like this compound, which is an impurity, the analytical methods must be validated in accordance with the ICH Q2(R2) guideline, which provides a framework for evaluating various validation parameters. amsbiopharma.comeuropa.eu

These guidelines outline the necessary characteristics for different types of analytical procedures, including quantitative tests for impurities, identification tests, and assays. ich.orgeuropa.eu The validation process involves a systematic evaluation of the method's performance to ensure it produces reliable, reproducible, and accurate data. amsbiopharma.com Adherence to these harmonized principles is essential for regulatory submissions and for maintaining consistent quality throughout the lifecycle of a drug product. amsbiopharma.comich.org

Assessment of Specificity, Linearity, Accuracy, Precision, and Robustness

The validation of an analytical method for this compound involves the assessment of several key performance parameters as stipulated by ICH guidelines. ikev.org While specific validation data for this compound is not extensively published, the validation of methods for the parent compound, Cinnarizine, provides a clear framework for the expected performance criteria.

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be present, such as the parent drug (Cinnarizine), other impurities, degradation products, or matrix components. ich.org For impurity testing, specificity is demonstrated by showing that the analytical method can separate the impurity from other substances; this is often achieved by spiking the drug substance with known levels of the impurity. ich.orgikev.org Techniques like diode array detection can be used to assess peak purity and confirm that the chromatographic peak of the analyte is not attributable to more than one component. ich.org

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically evaluated by analyzing a minimum of five concentrations of the analyte and performing a regression analysis. ikev.org For impurity determination, the range should typically extend from the reporting level of the impurity to 120% of the specification limit. ich.org

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. ich.org It is often determined by applying the method to a sample to which a known amount of the analyte has been added (spiking). The accuracy is then expressed as the percentage of recovery of the known added amount. ikev.org For Cinnarizine, validated methods show high accuracy, with recovery percentages typically falling within the 98% to 102% range. ijpsr.com

Precision: Precision is the measure of the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment. For analytical methods concerning Cinnarizine, %RSD values for precision are consistently reported to be less than 2%, indicating a high degree of precision. ijpsr.comiajpr.com

Robustness: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. iajpr.com This provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, these variations might include changes in the mobile phase pH, flow rate, or column temperature. iajpr.com

The table below summarizes typical performance characteristics from validated analytical methods for the parent compound, Cinnarizine, which serve as a benchmark for methods intended to quantify this compound.

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis

For impurity analysis, the sensitivity of the analytical method is paramount. This is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The determination of these limits is a key part of validating an analytical method intended for trace analysis of impurities like this compound. ich.org These values establish the method's capability to control the impurity at the levels required by regulatory standards. Various analytical techniques, particularly HPLC, have been validated for Cinnarizine and its related substances, demonstrating the high sensitivity required.

The following table presents a summary of reported LOD and LOQ values from different validated analytical methods for Cinnarizine, illustrating the sensitivity levels achievable for trace analysis.

Application of this compound as a Certified Reference Material in Quality Control Laboratories

This compound serves a vital role in pharmaceutical quality control laboratories as a characterized or certified reference material (CRM). lgcstandards.comklivon.com Reference materials are highly purified and well-characterized substances used as a standard for comparison in analytical tests. ikev.org

The applications of this compound as a CRM include:

Peak Identification: In chromatographic techniques like HPLC, the CRM is used to confirm the identity of the impurity peak in a sample chromatogram by comparing retention times.

Method Validation: It is essential for validating the specificity of an analytical method, allowing analysts to prove that the method can distinguish the impurity from the active pharmaceutical ingredient (API) and other related substances. ich.org

Quantitative Analysis: A CRM with a certified purity and concentration is used to prepare calibration standards for the accurate quantification of the impurity in drug batches.

System Suitability Testing: Before running a sequence of samples, a solution containing the CRM may be injected to verify that the analytical system (e.g., the HPLC system) is performing adequately.

To qualify as a reference standard, the compound must undergo extensive characterization to confirm its identity and purity. klivon.com This typically involves a suite of analytical techniques as detailed in the table below.

The availability of high-quality reference standards for impurities like this compound is indispensable for the pharmaceutical industry to maintain product quality and comply with stringent regulatory requirements. lgcstandards.com

Impurity Profiling and Stability Studies of Cinnarizine N4 Oxide Dihydrochloride in Pharmaceutical Formulations

Identification and Quantification of Cinnarizine (B98889) N4-Oxide Dihydrochloride (B599025) within Cinnarizine Drug Substance and Product

The identification and quantification of Cinnarizine N4-Oxide Dihydrochloride, an oxidative degradation product of Cinnarizine, is a critical step in quality control for both the active pharmaceutical ingredient (API) and the finished pharmaceutical product. researchgate.netresearchgate.net This impurity is primarily formed when Cinnarizine is exposed to oxidative stress conditions. nih.gov

Advanced analytical techniques are employed for the definitive identification and characterization of such impurities. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), specifically LC-HRMS/MS, is a powerful tool for this purpose. researchgate.netnih.gov This method allows for the separation of the impurity from the parent Cinnarizine molecule and provides accurate mass data, which helps in elucidating the elemental composition and structure of the degradation product. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also utilized to confirm the structural identity of isolated impurities. researchgate.netnih.gov

For routine quantification in quality control laboratories, stability-indicating high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) methods are commonly developed and validated. humanjournals.commdpi.com These methods are designed to be specific, accurate, and precise for measuring the levels of this compound. The quantification is typically performed using a UV detector, with Cinnarizine and its impurities being monitored at specific wavelengths, such as 254 nm or 266 nm. researchgate.nethumanjournals.com The concentration of the N-oxide impurity is determined by comparing its peak area in the chromatogram to that of a qualified reference standard.

Development of Stability-Indicating Analytical Methods for Monitoring N-Oxide Formation

A stability-indicating analytical method (SIAM) is essential for monitoring the formation of degradation products like this compound during stability studies. A SIAM can accurately measure the active ingredient's concentration without interference from any degradants, excipients, or other impurities. niscpr.res.in The development of such methods for Cinnarizine has been a focus of numerous studies. researchgate.netnih.govmdpi.com

The process begins with forced degradation or stress testing, where the Cinnarizine drug substance is subjected to harsh conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by the International Conference on Harmonisation (ICH) guidelines. researchgate.nethumanjournals.comniscpr.res.in Studies show that Cinnarizine is particularly susceptible to oxidative degradation, which leads to the formation of N-oxides, while it remains relatively stable under hydrolytic, thermal, and photolytic stress. researchgate.netnih.gov

The data from these stress tests are used to develop a robust chromatographic method, typically reverse-phase HPLC, capable of separating all the resulting degradation products from the parent drug. researchgate.netniscpr.res.in Method development involves optimizing various parameters, including the stationary phase (column), mobile phase composition, pH, flow rate, and detector wavelength. researchgate.netrjptonline.org

Table 1: Example Parameters for a Stability-Indicating RP-HPLC Method

Parameter Condition
Column Inertsil ODS 3V (150 x 4.6 mm, 5 µm) or equivalent C18
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)/Water (80:20, v/v)
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30°C

This table is a composite example based on typical conditions reported in the literature. researchgate.netnih.gov

Once developed, the method is rigorously validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. humanjournals.comrjptonline.org The specificity is confirmed by demonstrating that the peaks corresponding to Cinnarizine and its N-oxide are well-resolved and pure, without any co-eluting peaks from other degradants or excipients. researchgate.net

Table 2: Illustrative Results of Forced Degradation Studies of Cinnarizine

Stress Condition Reagent/Duration % Degradation Observed Key Degradation Product
Acid Hydrolysis 0.1 N HCl, Reflux 1h Minor Degradation Not Specified
Alkali Hydrolysis 0.1 N NaOH, Reflux 1h Minor Degradation Not Specified
Oxidative 3% H₂O₂ 11.36% - 17.80% N-Oxide and other oxidative products
Thermal 80°C, 2 days Stable Not Applicable
Photolytic UV light, 48h Stable Not Applicable

Data compiled from findings in multiple studies. humanjournals.comniscpr.res.inrjptonline.org

Influence of Formulation Excipients on N-Oxide Degradation Pathways

Pharmaceutical excipients, while often considered inert, can significantly influence the stability of the active pharmaceutical ingredient. scirp.org They can initiate or participate in chemical reactions that lead to drug degradation. scirp.org In the context of Cinnarizine, certain excipients can create a microenvironment that promotes the formation of this compound.

The primary pathway for N-oxide formation is oxidation. researchgate.netnih.gov Therefore, excipients that contain reactive impurities, such as residual peroxides, are of particular concern. scirp.org Peroxides are known to be present in trace amounts in common excipients like povidone (a binder) and crospovidone (a disintegrant). scirp.org These reactive species can directly oxidize the tertiary amine nitrogen in the piperazine (B1678402) ring of Cinnarizine, leading to the formation of the N-oxide. scirp.org

Another source of instability can be aldehyde impurities present in excipients, which can arise from their own degradation. scirp.org These aldehydes can potentially interact with the drug substance, although the direct pathway to N-oxide formation from aldehydes is less common than peroxide-driven oxidation. scirp.orgscirp.org

The compatibility of Cinnarizine with various excipients must be thoroughly evaluated during the formulation development process. scirp.org These studies involve creating binary mixtures of the drug and individual excipients, storing them under accelerated stability conditions (e.g., high temperature and humidity), and analyzing them for the appearance of degradation products. scirp.org The use of a validated stability-indicating analytical method is critical for these studies to detect and quantify the formation of this compound and other impurities. The selection of excipients with low levels of reactive impurities is a key strategy to ensure the stability of the final Cinnarizine formulation.

Computational Chemistry and in Silico Approaches for Cinnarizine N4 Oxide Dihydrochloride

Molecular Modeling and Electronic Structure Calculations for N-Oxide Formation Mechanisms

The formation of an N-oxide from a tertiary amine like cinnarizine (B98889) involves the oxidation of the nitrogen atom. Molecular modeling and electronic structure calculations can elucidate the mechanistic details of this transformation. Quantum chemical methods, such as Density Functional Theory (DFT), are particularly suited for studying reaction mechanisms.

Reaction Pathway Modeling:

The oxidation of the N4 nitrogen in the piperazine (B1678402) ring of cinnarizine can be modeled by considering the interaction of the substrate with an oxidizing agent, such as hydrogen peroxide or a peroxy acid. Computational models can map the potential energy surface of the reaction, identifying the transition state and calculating the activation energy. This provides a quantitative measure of the reaction's feasibility and rate.

Key Computational Parameters for N-Oxide Formation:

ParameterDescriptionRelevance to N-Oxide Formation
Activation Energy (Ea) The minimum energy required to initiate the N-oxidation reaction.A lower activation energy indicates a more favorable reaction pathway.
Transition State Geometry The molecular structure at the highest point on the reaction pathway.Provides insight into the steric and electronic factors that govern the reaction.
Reaction Enthalpy (ΔH) The net change in heat content during the reaction.Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).
Frontier Molecular Orbitals (HOMO/LUMO) The highest occupied and lowest unoccupied molecular orbitals.The energy and localization of these orbitals indicate the sites most susceptible to nucleophilic or electrophilic attack. In N-oxidation, the nitrogen's lone pair in the HOMO is crucial.

This table is generated based on established principles of computational chemistry for reaction mechanism studies.

Electronic structure calculations can reveal the charge distribution and orbital interactions during the N-oxide formation. The lone pair of electrons on the nitrogen atom of the piperazine ring is the primary site for electrophilic attack by the oxidizing agent. The electronic properties of the substituents on the piperazine ring can influence the nucleophilicity of the nitrogen and, consequently, the rate of N-oxidation.

Prediction of Spectroscopic Properties and Chromatographic Behavior of N-Oxide Analogs

In silico methods can predict various properties of molecules, including those relevant to their experimental characterization. For Cinnarizine N4-Oxide Dihydrochloride (B599025) and its analogs, these predictions can aid in their identification and quantification.

Spectroscopic Properties:

Computational software can calculate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra. These predicted spectra can be compared with experimental data to confirm the structure of the N-oxide.

Predicted Spectroscopic Data for Cinnarizine N-Oxide:

Spectroscopic TechniquePredicted PropertySignificance
¹H NMR Chemical shifts of protons adjacent to the N-oxide group.Protons near the N-oxide will experience a downfield shift compared to the parent molecule due to the electron-withdrawing nature of the N-oxide bond.
¹³C NMR Chemical shifts of carbons adjacent to the N-oxide group.Carbons bonded to the oxidized nitrogen will also show a characteristic shift in their resonance frequency.
IR Spectroscopy N-O stretching frequency.The N-O bond has a characteristic vibrational frequency that can be predicted and used for identification.
UV-Vis Spectroscopy λmax (wavelength of maximum absorbance).The introduction of the N-oxide group can alter the electronic transitions and thus shift the UV-Vis absorption spectrum.

This table is based on general principles of computational spectroscopy and the known effects of N-oxidation on molecular structure.

Chromatographic Behavior:

The retention time of a compound in liquid chromatography is related to its physicochemical properties, such as its polarity and lipophilicity (logP). Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the retention times of cinnarizine and its N-oxide analogs. The introduction of the highly polar N-oxide functional group is expected to significantly decrease the retention time in reverse-phase chromatography. nih.gov

Structure-Activity Relationship (SAR) Studies of Cinnarizine Oxidation Products (Focus on chemical reactivity, not biological)

Structure-Activity Relationship (SAR) studies establish a connection between the chemical structure of a molecule and its properties or activities. nih.gov In the context of cinnarizine oxidation products, SAR can be applied to understand how structural modifications affect their chemical reactivity.

The chemical reactivity of N-oxides is influenced by the electronic and steric environment of the N-O bond. For instance, the N-oxide can act as an oxidizing agent in certain reactions. Computational descriptors can be used to quantify aspects of chemical reactivity.

Computational Descriptors for Chemical Reactivity:

DescriptorDefinitionRelevance to Reactivity
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap generally indicates higher reactivity.
Global Hardness and Softness Measures of the resistance to change in electron distribution.Softer molecules are generally more reactive.
Electrophilicity Index A measure of the ability of a molecule to accept electrons.Higher values indicate greater electrophilic character.
Fukui Functions Indicate the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack.Can predict the regioselectivity of reactions involving the N-oxide.

This table is compiled from established concepts in conceptual DFT used to analyze chemical reactivity.

By calculating these descriptors for a series of cinnarizine N-oxide analogs with different substituents, it is possible to build an SAR model for their chemical reactivity. For example, electron-withdrawing groups on the aromatic rings of cinnarizine might influence the stability and reactivity of the N-oxide functional group. These in silico SAR studies can help in predicting the degradation pathways and potential for further reactions of these oxidation products under various conditions.

Future Research Directions in the Study of Cinnarizine N4 Oxide Dihydrochloride

Exploration of Novel Synthetic Routes for Complex N-Oxide Derivatives

The synthesis of N-oxides is a fundamental process in medicinal chemistry, often achieved through the direct oxidation of tertiary amines. acs.orgliverpool.ac.uk For complex molecules like Cinnarizine (B98889), developing selective and efficient synthetic routes for its N-oxide derivatives is a key area for future exploration.

Current methods for N-oxidation typically rely on conventional oxidizing agents such as hydrogen peroxide (H₂O₂) and peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). acs.orgnih.gov While effective, these reagents can present challenges in terms of chemoselectivity, especially with molecules possessing multiple oxidation-sensitive functional groups. acs.org Future research will likely focus on developing more sophisticated and selective catalytic systems.

Key areas for exploration include:

Metal-Catalyzed Oxidations: The use of metal catalysts in conjunction with milder oxidants like H₂O₂ can offer higher selectivity and efficiency. acs.org Research into catalysts that can selectively oxidize specific nitrogen atoms in complex structures like piperazine (B1678402) rings, which are present in Cinnarizine, would be highly valuable.

Enzymatic and Biomimetic Synthesis: Biocatalysis offers a promising avenue for highly selective N-oxidation. Utilizing enzymes or designing synthetic catalysts that mimic enzymatic activity could lead to cleaner reactions with fewer byproducts.

Flow Chemistry Synthesis: Continuous-flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can improve yields and selectivity while enhancing safety. tue.nl Adapting N-oxidation reactions to flow chemistry setups could enable more efficient and scalable synthesis of reference standards for impurities like Cinnarizine N4-Oxide Dihydrochloride (B599025).

A comparison of potential synthetic strategies is outlined in the table below.

Synthetic Approach Oxidizing Agent/Catalyst Potential Advantages Research Focus
Conventional Oxidation m-CPBA, H₂O₂Well-established, readily available reagents.Optimizing reaction conditions for complex substrates.
Metal-Catalyzed Oxidation Metal complexes + H₂O₂Higher selectivity, milder reaction conditions, improved atom economy. acs.orgDevelopment of catalysts for site-selective N-oxidation.
Enzymatic Synthesis Oxidoreductase enzymesHigh chemo- and regioselectivity, environmentally friendly.Enzyme discovery and engineering for pharmaceutical applications.
Flow Chemistry Various (adaptable)Enhanced safety, precise process control, scalability, improved yield. tue.nlMethod development for continuous N-oxide synthesis.

This table is generated based on data from existing literature to illustrate potential future research directions.

Advancements in High-Throughput Analytical Screening for N-Oxide Impurities

As pharmaceutical manufacturing processes are optimized, the need for rapid and efficient methods to screen for impurities like N-oxides becomes paramount. High-throughput screening (HTS) methodologies, which allow for the rapid assessment of many samples, are a crucial area of development. nih.govnih.gov

Currently, the analysis of Cinnarizine and its impurities predominantly relies on High-Performance Liquid Chromatography (HPLC). nih.govijpsr.com While robust and reliable, conventional HPLC methods can be time-consuming. Future research will focus on adapting these and other analytical techniques to HTS formats.

Potential advancements include:

Ultra-High-Performance Liquid Chromatography (UHPLC): By using columns with smaller particle sizes, UHPLC can significantly reduce analysis time compared to traditional HPLC, making it more amenable to screening large numbers of samples.

Mass Spectrometry (MS) Integration: Coupling HTS liquid handling systems directly with mass spectrometry can provide rapid, sensitive, and selective detection of N-oxide impurities without the need for extensive chromatographic separation.

Development of Specific Probes: Research into molecular probes that selectively bind to N-oxide functionalities could form the basis for novel colorimetric or fluorometric assays suitable for a 96-well plate format, enabling massive parallel screening.

The table below compares key performance indicators for current and potential future screening methods.

Analytical Method Throughput Sensitivity Selectivity Future Development Needs
Conventional HPLC Low to MediumHighGood to ExcellentMiniaturization and automation. nih.govijpsr.com
UHPLC Medium to HighVery HighExcellentIntegration with automated sample preparation.
Direct Injection MS HighVery HighExcellentDevelopment of rapid data analysis pipelines.
Plate-Based Assays Very HighModerate to HighDependant on probeDiscovery of N-oxide specific molecular probes.

This table is generated based on data from existing literature to compare analytical techniques and highlight areas for future development.

Green Chemistry Approaches in the Synthesis and Analysis of N-Oxide Impurities

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the pharmaceutical industry. researchgate.netnih.gov Future research on Cinnarizine N4-Oxide Dihydrochloride will undoubtedly incorporate these principles in both its synthesis and analysis.

In Synthesis: The primary goal is to replace hazardous reagents and solvents with more environmentally benign alternatives.

Greener Oxidants: Hydrogen peroxide is an attractive "green" oxidant because its only byproduct is water. acs.orgnih.gov Future work will focus on optimizing H₂O₂-based reactions, potentially with recyclable catalysts, to improve efficiency and eliminate the need for halogenated reagents like m-CPBA.

Alternative Solvents: The search for and application of greener solvents, such as water, supercritical fluids (like CO₂), or bio-based solvents, in place of traditional volatile organic compounds (VOCs) is a key research area. rsc.org

In Analysis: Analytical methods are also being redesigned to be more environmentally friendly.

Eco-Friendly Mobile Phases: Research has demonstrated the development of eco-friendly HPTLC methods for Cinnarizine using solvents like ethanol (B145695) and water, reducing reliance on more toxic solvents like acetonitrile (B52724) and methanol. ukaazpublications.com Future efforts will extend this approach to HPLC and UHPLC methods for impurity profiling.

Miniaturization: Reducing the scale of analytical experiments, for instance, through capillary electrophoresis or microfluidic "lab-on-a-chip" technologies, can drastically cut down on solvent consumption and waste generation.

The application of green chemistry principles is summarized in the table below.

Area Conventional Approach Green Chemistry Alternative Environmental Benefit
Synthesis: Oxidant Peroxyacids (e.g., m-CPBA)Hydrogen Peroxide (H₂O₂) with a catalystWater is the only byproduct. nih.gov
Synthesis: Solvent Chlorinated solvents (e.g., Dichloromethane)Water, Ethanol, Supercritical CO₂Reduced toxicity and environmental pollution. rsc.org
Analysis: Mobile Phase Acetonitrile, MethanolEthanol, WaterUse of less toxic and more sustainable solvents. ukaazpublications.com
Analysis: Scale Standard HPLC/TLCMicrofluidics, Capillary ElectrophoresisSignificant reduction in solvent and sample consumption.

This table is generated based on data from existing literature to compare conventional and green chemistry approaches.

By focusing on these future research directions, the scientific community can develop more efficient, precise, and sustainable methods for managing complex pharmaceutical impurities like this compound.

Q & A

Q. How is the efficacy of Cinnarizine-based therapies assessed in clinical trials for vestibular disorders?

Efficacy is typically measured using composite scores like the Mean Vertigo Score (MVS), which evaluates 12 individual vertigo symptoms on a 5-point visual analogue scale. Primary endpoints focus on MVS reduction from baseline, analyzed via baseline-adjusted ANCOVA to calculate adjusted least squares means (LSM) and 95% confidence intervals . Secondary endpoints include patient-reported outcomes (e.g., global efficacy ratings) and functional improvements in daily activities .

Q. What statistical methods are commonly used to analyze clinical trial data for Cinnarizine combinations?

Continuous variables (e.g., MVS) are analyzed using non-parametric tests like Kruskal-Wallis or Wilcoxon rank-sum tests. Categorical outcomes (e.g., responder rates) employ Fisher’s exact test. Missing data are addressed via Last Observation Carried Forward (LOCF) in intent-to-treat (ITT) populations . Sensitivity analyses and subgroup evaluations (e.g., age, baseline severity) are critical for validating robustness .

Q. What safety parameters are monitored in trials involving Cinnarizine N4-Oxide Dihydrochloride?

Safety assessments include adverse event (AE) reporting, dropout rates, and compliance tracking via tablet counts. For example, a 4-week trial reported a 2.9% overall dropout rate, with AE-related discontinuations analyzed descriptively .

Advanced Research Questions

Q. How can researchers ensure robust blinding in randomized controlled trials (RCTs) comparing Cinnarizine combinations?

Double-dummy techniques are employed to maintain blinding when comparing formulations with differing appearances (e.g., Cinnarizine/dimenhydrinate vs. betahistine). Placebo tablets matching active treatments in size, weight, and taste are administered alongside active drugs, ensuring participants and investigators remain blinded .

Q. What methodological strategies resolve discrepancies in efficacy outcomes across studies?

Conflicting results (e.g., superiority vs. non-inferiority) are addressed through pre-specified sensitivity analyses, such as per-protocol (PP) vs. ITT comparisons, and subgroup stratification (e.g., baseline vertigo severity). Meta-analyses integrate heterogeneous studies by standardizing endpoints (e.g., MVS) and adjusting for covariates like dosing regimens .

Q. How should non-inferiority trials for Cinnarizine derivatives be designed?

Non-inferiority margins must be predefined based on historical data (e.g., a 10% MVS difference). Trials use prospective, multinational designs with double-blind randomization and active comparators (e.g., betahistine dihydrochloride). Statistical power calculations ensure adequate sample sizes to detect clinically meaningful differences .

Q. What are best practices for handling missing data in longitudinal vertigo studies?

LOCF is applied to impute missing values in ITT populations, preserving randomization integrity. However, sensitivity analyses (e.g., mixed-effects models) should validate results against alternative imputation methods. Compliance checks (e.g., tablet counts) minimize missing data .

Q. How do pharmacokinetic properties of the dihydrochloride salt form influence experimental design?

While direct data on this compound are limited, general principles for dihydrochloride salts (e.g., enhanced solubility and stability) inform dosing regimens and bioavailability studies. Preclinical assays should confirm blood-brain barrier penetration if CNS activity is hypothesized .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.